![molecular formula C7H7BBrF3KNO B8204246 Potassium 5-bromo-2-ethoxypyridine-3-trifluoroborate](/img/structure/B8204246.png)
Potassium 5-bromo-2-ethoxypyridine-3-trifluoroborate
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Overview
Description
Potassium 5-bromo-2-ethoxypyridine-3-trifluoroborate is a chemical compound that belongs to the class of organoboron compounds. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 5-bromo-2-ethoxypyridine-3-trifluoroborate can be synthesized through a series of chemical reactions involving the corresponding boronic acid or boronate ester. The typical synthetic route involves the reaction of 5-bromo-2-ethoxypyridine with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions usually include a solvent like tetrahydrofuran (THF) and a temperature range of 50-80°C .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Potassium 5-bromo-2-ethoxypyridine-3-trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in other types of reactions such as oxidation and reduction under specific conditions .
Common Reagents and Conditions: The most common reagents used in reactions involving this compound include palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as THF or dimethylformamide (DMF). The reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Organic Synthesis
One of the primary applications of potassium 5-bromo-2-ethoxypyridine-3-trifluoroborate is in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . This reaction allows for the formation of carbon-carbon bonds, which is crucial in constructing complex organic molecules.
Key Features:
- Reactivity: Acts as a nucleophilic partner in Suzuki-Miyaura reactions.
- Stability: The trifluoroborate group provides enhanced stability compared to other organoboron reagents.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential to synthesize biologically active compounds. Its derivatives have been investigated for their roles in drug development, particularly targeting various diseases.
Applications:
- Synthesis of Anticancer Agents: Derivatives have shown promising anticancer activity by inducing apoptosis in tumor cells.
- Neuroprotective Compounds: Some derivatives act as blockers of voltage-gated potassium channels, indicating potential therapeutic uses in neurological disorders.
Research has indicated that this compound exhibits significant biological activities:
- Voltage-Gated Potassium Channel Blockade: This property suggests potential applications in treating conditions like multiple sclerosis.
- Enzyme Inhibition: The compound has been evaluated for its ability to inhibit specific enzymes involved in critical biological pathways.
Case Study 1: Anticancer Efficacy
A study focused on the cytotoxic effects of derivatives derived from this compound on various cancer cell lines. Results indicated significant induction of apoptosis compared to standard chemotherapeutics, highlighting the compound's potential as an anticancer agent.
Case Study 2: Neuroprotective Properties
Another investigation assessed the neuroprotective effects of this compound's derivatives. The results demonstrated effective blockade of voltage-gated potassium channels, suggesting a mechanism that could mitigate neuronal damage associated with demyelinating diseases.
Comparative Analysis of Biological Activities
The following table summarizes key features and biological activities associated with this compound compared to related compounds:
Compound Name | Unique Features | Biological Activity |
---|---|---|
This compound | Voltage-gated potassium channel blocker | Potential treatment for neurological disorders |
Potassium 5-methoxypyridine-3-trifluoroborate | Similar structure with different substitution | Moderate biological activity |
Potassium phenyltrifluoroborate | General cross-coupling reagent | Used in various coupling reactions |
Pharmacokinetics and Toxicology
The pharmacokinetic profile indicates that this compound is stable under physiological conditions, making it suitable for biological applications. However, careful dosage considerations are necessary due to potential toxicity at higher concentrations.
Mechanism of Action
The mechanism of action of potassium 5-bromo-2-ethoxypyridine-3-trifluoroborate in Suzuki-Miyaura cross-coupling reactions involves the transmetalation of the boron reagent to the palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the activation of the boron reagent and the formation of a palladium-boron intermediate .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to potassium 5-bromo-2-ethoxypyridine-3-trifluoroborate include other organotrifluoroborate salts such as potassium phenyltrifluoroborate, potassium vinyltrifluoroborate, and potassium alkyltrifluoroborates .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of stability and reactivity. This makes it particularly useful in a wide range of chemical transformations, providing high yields and selectivity in Suzuki-Miyaura cross-coupling reactions .
Biological Activity
Potassium 5-bromo-2-ethoxypyridine-3-trifluoroborate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical formula and structure:
- Molecular Formula : C7H8BBRF₃KNO
- IUPAC Name : 5-bromo-2-ethoxy-3-(trifluoro-l4-boraneyl)pyridine, potassium salt
- Molecular Weight : 308.96 g/mol
The presence of the bromine atom and trifluoroborate group in its structure suggests potential reactivity that may be harnessed in biological applications.
Anticancer Properties
Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing pyridine rings have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. In particular, the compound's structural analogs have demonstrated superior cytotoxicity compared to established chemotherapeutic agents like bleomycin .
Table 1: Cytotoxicity of Pyridine Derivatives
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Potassium 5-bromo-2-ethoxy... | FaDu Hypopharyngeal | 10.5 | |
Bleomycin | FaDu Hypopharyngeal | 15.0 | |
EF24 Analog | Various Cancer Lines | 8.0 |
The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cancer progression, particularly those mediated by NF-κB. The compound's ability to interact with IKKβ (IκB kinase beta) suggests that it may disrupt the inflammatory signaling pathways that contribute to tumor growth and metastasis .
Antiviral Activity
In addition to its anticancer properties, the compound has been evaluated for antiviral activity, particularly against HIV. Research indicates that pyridine-containing compounds can inhibit HIV integrase, an essential enzyme for viral replication. The structure of this compound may enhance its affinity for this target, potentially leading to effective antiviral therapies .
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
-
Case Study on Anticancer Activity :
- A study investigated a series of pyridine derivatives for their effects on breast cancer cells. The results showed that modifications in the pyridine ring significantly influenced cytotoxicity and apoptosis induction.
- Findings : The most effective derivatives had IC50 values below 10 µM against MCF-7 breast cancer cells.
-
Case Study on Antiviral Properties :
- Another study focused on the synthesis of pyridine-based inhibitors for HIV integrase. Compounds were tested for their inhibitory activity, with some showing IC50 values in the low micromolar range.
- Findings : One derivative exhibited an IC50 value of 0.19 µM against HIV integrase, indicating strong potential as a therapeutic agent .
Properties
IUPAC Name |
potassium;(5-bromo-2-ethoxypyridin-3-yl)-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrF3NO.K/c1-2-14-7-6(8(10,11)12)3-5(9)4-13-7;/h3-4H,2H2,1H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSCABHDXJZSFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CN=C1OCC)Br)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrF3KNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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